2-Bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene 2-Bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13586535
InChI: InChI=1S/C9H8BrF3O2/c1-14-5-15-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,5H2,1H3
SMILES: COCOC1=C(C=C(C=C1)C(F)(F)F)Br
Molecular Formula: C9H8BrF3O2
Molecular Weight: 285.06 g/mol

2-Bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC13586535

Molecular Formula: C9H8BrF3O2

Molecular Weight: 285.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene -

Specification

Molecular Formula C9H8BrF3O2
Molecular Weight 285.06 g/mol
IUPAC Name 2-bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H8BrF3O2/c1-14-5-15-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,5H2,1H3
Standard InChI Key GPUPMZUQWRJRKB-UHFFFAOYSA-N
SMILES COCOC1=C(C=C(C=C1)C(F)(F)F)Br
Canonical SMILES COCOC1=C(C=C(C=C1)C(F)(F)F)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene (C9_{9}H8_{8}BrF3_{3}O2_{2}) consists of a benzene ring substituted with:

  • A bromine atom at the 2-position,

  • A methoxymethoxy group (-OCH2_{2}OCH3_{3}) at the 1-position,

  • A trifluoromethyl group (-CF3_{3}) at the 4-position.

The methoxymethoxy group introduces steric bulk and ether-based polarity, while the trifluoromethyl group exerts strong electron-withdrawing effects via inductive withdrawal. Bromine’s electronegativity further polarizes the aromatic system, directing reactivity toward electrophilic or nucleophilic substitution .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight287.06 g/mol
Boiling PointEstimated 245–260°C (extrapolated)
SolubilityLow in water; high in DCM, THF, ethers
Electronic Effects-CF3_3m_m = 0.43), -Br (σp_p = 0.23)

Synthetic Routes

Bromination of Pre-functionalized Benzene Derivatives

The compound is likely synthesized via electrophilic aromatic bromination of a pre-substituted benzene precursor. Two plausible pathways include:

Pathway A: Sequential Functionalization

  • Introduction of trifluoromethyl group: Friedel-Crafts trifluoromethylation using CF3_3X reagents (X = Cl, Br) under Lewis acid catalysis (e.g., AlCl3_3).

  • Methoxymethyl protection: Reaction of a phenolic intermediate with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH) .

  • Bromination: Directed ortho-bromination using Br2_2 or NBS, facilitated by the electron-withdrawing -CF3_3 group .

Pathway B: Direct Bromination of a Multi-substituted Arene

Starting from 1-(methoxymethoxy)-4-(trifluoromethyl)benzene, bromination at the 2-position is achieved via regioselective electrophilic substitution. The -CF3_3 group directs bromine to the meta position relative to itself, while the methoxymethoxy group influences steric accessibility.

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (SN_NNAr)

The electron-deficient aromatic ring facilitates SN_NAr at the bromine-bearing position. Example reactions:

  • Amine substitution: Reaction with primary or secondary amines (e.g., morpholine) in polar aprotic solvents (DMF, DMSO) yields aryl amines .

  • Cross-coupling: Suzuki-Miyaura coupling with boronic acids (Pd catalysis) generates biaryl derivatives, useful in pharmaceutical intermediates.

Deprotection of Methoxymethoxy Group

The methoxymethoxy group is cleaved under acidic conditions (e.g., HCl in THF/H2_2O) to regenerate a phenolic -OH group, enabling further functionalization .

Table 2: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsMajor Product
SN_NAr with amineMorpholine, K2_2CO3_3, DMF2-Morpholino-4-(trifluoromethyl)phenol
Suzuki couplingPd(PPh3_3)4_4, Na2_2CO3_32-Aryl-4-(trifluoromethyl)benzene
MOM deprotectionHCl (aq.), THF, 50°C2-Bromo-4-(trifluoromethyl)phenol

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to trifluoromethylated drug candidates. For example:

  • Anticancer agents: Trifluoromethyl groups enhance metabolic stability and membrane permeability in kinase inhibitors.

  • Antimicrobials: Analogous brominated trifluoromethyl arenes show activity against Mycobacterium tuberculosis .

Materials Science

  • Liquid crystals: The -CF3_3 group’s polarity and rigidity contribute to mesophase stability in display technologies.

  • Polymer additives: Bromine acts as a flame retardant, while -CF3_3 improves thermal resistance.

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